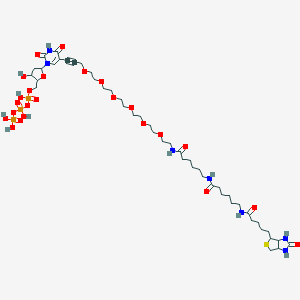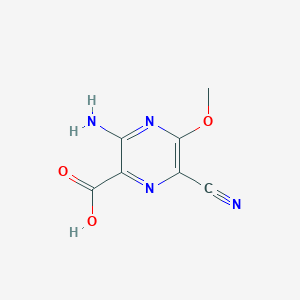
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid, also known as ACMP, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has a molecular formula of C8H7N4O3 and a molecular weight of 221.16 g/mol. ACMP is a pyrazine derivative and is known for its unique chemical properties, including its ability to act as a potent inhibitor of the human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid involves its ability to inhibit the activity of the viral integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell's genome, which is essential for the replication of the virus. By inhibiting this enzyme, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid can prevent the replication of the virus and reduce the viral load in infected individuals.
Efectos Bioquímicos Y Fisiológicos
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-HIV activity, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). This makes 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its ability to inhibit the activity of the viral integrase enzyme, making it a potential candidate for the development of new anti-HIV drugs. 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. One potential direction is the optimization of the synthesis method to produce higher yields of pure 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. Another direction is the development of new drug formulations that can improve the solubility and bioavailability of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid involves the reaction of 2,3-diaminopyrazine with ethyl cyanoacetate and dimethyl sulfate. The resulting product is then hydrolyzed with sodium hydroxide to obtain the final product, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of pure 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. One of the most promising applications of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its use as an HIV inhibitor. 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to inhibit the replication of HIV in vitro by targeting the viral integrase enzyme. This makes 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid a potential candidate for the development of new anti-HIV drugs.
Propiedades
Número CAS |
157224-90-3 |
|---|---|
Nombre del producto |
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid |
Fórmula molecular |
C7H6N4O3 |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
3-amino-6-cyano-5-methoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-14-6-3(2-8)10-4(7(12)13)5(9)11-6/h1H3,(H2,9,11)(H,12,13) |
Clave InChI |
VQKDZLDCICRUKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C(=N1)N)C(=O)O)C#N |
SMILES canónico |
COC1=C(N=C(C(=N1)N)C(=O)O)C#N |
Sinónimos |
Pyrazinecarboxylic acid, 3-amino-6-cyano-5-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




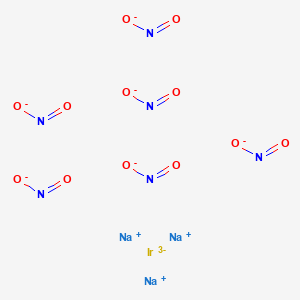
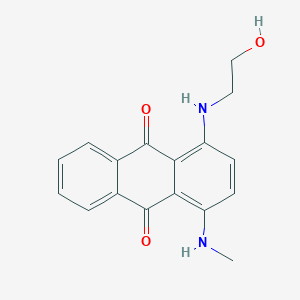
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)

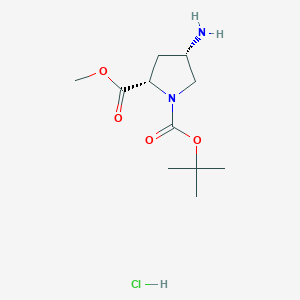
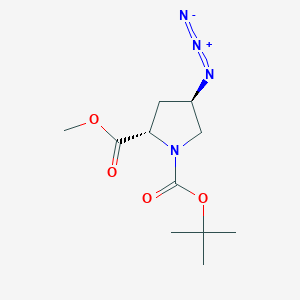
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
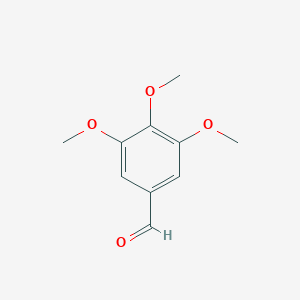
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)
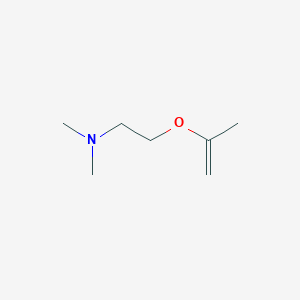
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
